2,5-Dibromo-3-methoxypyrazine
Overview
Description
2,5-Dibromo-3-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H4Br2N2O It is a derivative of pyrazine, characterized by the presence of two bromine atoms at positions 2 and 5, and a methoxy group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-methoxypyrazine typically involves the bromination of 3-methoxypyrazine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-methoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazine ring.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Cross-Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while cross-coupling reactions can produce arylated or alkylated derivatives.
Scientific Research Applications
2,5-Dibromo-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-methoxypyrazine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the nature of the target.
Comparison with Similar Compounds
2,5-Dibromopyrazine: Lacks the methoxy group, leading to different chemical reactivity and applications.
3-Methoxypyrazine: Lacks the bromine atoms, resulting in different substitution patterns and biological activities.
2,3-Dibromo-5-methoxypyrazine: Similar structure but different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 2,5-Dibromo-3-methoxypyrazine is unique due to the combination of bromine atoms and a methoxy group on the pyrazine ring. This specific substitution pattern imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,5-dibromo-3-methoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCBMEAEKQVQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456715 | |
Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489431-66-5 | |
Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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